molecular formula C15H20Cl2N4O B5606434 N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-(4-ethylpiperazin-1-yl)acetamide

N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-(4-ethylpiperazin-1-yl)acetamide

Cat. No.: B5606434
M. Wt: 343.2 g/mol
InChI Key: GEPBBPDJWXADOT-VCHYOVAHSA-N
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Description

N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-(4-ethylpiperazin-1-yl)acetamide is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a dichlorophenyl group, a piperazine ring, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-(4-ethylpiperazin-1-yl)acetamide typically involves the reaction of 3,4-dichlorobenzaldehyde with 4-ethylpiperazine in the presence of an appropriate catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, reduction, and purification to obtain the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-(4-ethylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-(4-ethylpiperazin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-(4-ethylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-(4-ethylpiperazin-1-yl)acetamide is unique due to its combination of a dichlorophenyl group, a piperazine ring, and an acetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-(4-ethylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N4O/c1-2-20-5-7-21(8-6-20)11-15(22)19-18-10-12-3-4-13(16)14(17)9-12/h3-4,9-10H,2,5-8,11H2,1H3,(H,19,22)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPBBPDJWXADOT-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NN=CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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